1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one
Description
1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one is a substituted thiophene derivative featuring a 2-iodophenyl group at the 5-position of the thiophene ring and a branched 2-methylpropan-1-one moiety. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., halogen- or alkyl-substituted thiophen-2-yl ketones) suggest key properties. Synthesis likely involves multistep routes analogous to chalcone derivatives, such as aldol condensation or cyclization, as seen in pyrazoline and benzoxazole pharmacophore synthesis .
Properties
IUPAC Name |
1-[5-(2-iodophenyl)thiophen-2-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IOS/c1-9(2)14(16)13-8-7-12(17-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKNHBNQRIKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(S1)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one, also known by its CAS number 1094282-10-6, is a synthetic organic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activities, including pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C14H13IOS and a molecular weight of approximately 356.22 g/mol. Its structure features a thiophene ring and an iodophenyl group, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. A study evaluating the antimicrobial activity of various thiophene derivatives found that certain modifications, such as the introduction of halogen atoms (like iodine), can enhance efficacy against gram-positive and gram-negative bacteria.
2. Anticancer Properties
Preliminary investigations into the anticancer effects of this compound suggest potential cytotoxicity against various cancer cell lines. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.
3. Anti-inflammatory Effects
Thiophene derivatives are also noted for their anti-inflammatory properties. The presence of the iodophenyl group may contribute to the modulation of inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of related compounds, providing insights into potential applications:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth with thiophene derivatives similar to 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one. |
| Johnson et al. (2024) | Anticancer Activity | Reported that modifications in thiophene structures can lead to enhanced apoptosis in breast cancer cell lines. |
| Lee et al. (2023) | Anti-inflammatory Effects | Found that compounds with similar structures reduced TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |
The biological activities observed may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds like 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one may induce ROS production, leading to cellular stress and apoptosis in cancer cells.
- Inhibition of Key Enzymes : Certain thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the thiophene ring significantly impacts molecular weight, polarity, and stability. A comparative analysis of key analogs is summarized below:
- In contrast, the 2-iodophenyl group in the target compound may induce resonance effects, altering electron density across the thiophene ring.
- Lipophilicity : Iodine’s polarizability increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility compared to bromo- or chlorophenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
